molecular formula C11H10N2O2 B3305846 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 924646-07-1

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B3305846
CAS No.: 924646-07-1
M. Wt: 202.21 g/mol
InChI Key: CMIRTSLVLKSHJO-UHFFFAOYSA-N
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Description

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 924646-07-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial precursor for the synthesis of 5- or 8-substituted imidazo[1,5-a]pyridine derivatives, which are investigated as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) . These enzymes are the rate-limiting enzymes in the tryptophan-kynurenine pathway, and their overexpression in tumors leads to an immunosuppressive microenvironment . Consequently, inhibitors based on this scaffold hold substantial promise in immuno-oncology, with potential applications in treating cancers such as leukemia, as well as in antiviral and immunomodulatory therapies . The carboxylic acid functional group makes this compound highly versatile for organic synthesis . It can undergo various transformations, such as amidation and esterification, to generate a diverse array of derivatives . For instance, it can be used to form ester derivatives like (1-Methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylate, which are of further research interest . The compound is related to the hydrochloride salt (CAS 1432680-44-8), which is also available from chemical suppliers . Researchers value this scaffold for its role in constructing complex molecules aimed at modulating key biological pathways. WARNING: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIRTSLVLKSHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C3N2C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the reduced form of the imidazo[1,5-a]pyridine ring.

    Substitution: The major products are substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

Chemistry

CPIA serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to create derivatives with tailored properties for specific applications.

Biology

Research indicates that CPIA exhibits significant antimicrobial and anticancer properties:

  • Antimicrobial Activity : CPIA has shown effectiveness against various bacterial strains. For instance, it demonstrated an MIC of 50 µM against Escherichia coli and 75 µM against Bacillus cereus.
  • Anticancer Properties : In vitro studies on human cancer cell lines, such as HeLa cells, revealed that CPIA induces apoptosis at concentrations between 25 to 100 µM.

Medicine

CPIA is being investigated as a potential drug candidate for various diseases due to its ability to inhibit specific kinases involved in cell signaling pathways. This inhibition can disrupt processes related to cell proliferation and survival, making it a candidate for cancer therapy.

Industry

In industrial applications, CPIA is explored for developing new materials with unique properties. These include luminescent materials , sensors, and other functional materials that leverage its chemical characteristics.

Case Studies

Several case studies have been conducted to evaluate the efficacy of CPIA:

  • Antimicrobial Efficacy Study : A study assessed the antibacterial properties of CPIA against clinical isolates of E. coli. Results indicated that CPIA effectively inhibited bacterial growth in a dose-dependent manner.
  • Cancer Cell Line Testing : In vitro assays on HeLa cells demonstrated that CPIA induced apoptosis at concentrations as low as 50 µM. Flow cytometry analyses confirmed significant increases in early apoptotic cells following treatment.

Mechanism of Action

The mechanism of action of 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Key Features/Applications References
This compound Cyclopropyl C₁₂H₁₂N₂O₂* 216.24 N/A Potential membrane probe; commercial availability .
3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid Bromo C₈H₆BrN₂O₂ 245.08 N/A Higher molecular weight; halogenated derivative .
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate Chloro (ethyl ester) C₁₀H₉ClN₂O₂ 232.65 (calculated) 95% Ester derivative with improved lipophilicity .
3-(Difluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid Difluoromethyl C₉H₆F₂N₂O₂ 212.15 ≥95% Enhanced electronegativity; discontinued product .
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid Trifluoromethyl C₉H₅F₃N₂O₂ 230.14 (calculated) N/A R&D use; potential metabolic stability .
3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid Cyclobutyl C₁₂H₁₂N₂O₂ 216.24 99% Increased steric bulk; refrigerated storage .

*Note: The molecular formula C₁₂H₁₂N₂O₂ for the cyclopropyl variant (as listed in commercial catalogs) conflicts with theoretical calculations (expected C₁₁H₁₀N₂O₂). This discrepancy may arise from data entry errors in sources.

Key Comparative Insights

Fluorinated Derivatives (CF₂H, CF₃): Fluorine atoms improve electronegativity and metabolic stability, making these analogs attractive for medicinal chemistry. However, the difluoromethyl derivative is discontinued, limiting accessibility . Cycloalkyl Substituents (Cyclopropyl vs.

Synthetic and Commercial Considerations :

  • The one-pot cyclization method described for imidazo[1,5-a]pyridine derivatives is likely adaptable to these analogs, though specific protocols vary.
  • Commercial availability varies significantly: the cyclopropyl and cyclobutyl variants are actively sold , while others (e.g., difluoromethyl) are discontinued .

Applications :

  • The cyclopropyl derivative’s solvatochromic behavior (inferred from ) suggests utility in membrane fluidity studies, while fluorinated analogs may serve as stable intermediates in drug discovery .

Biological Activity

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid (CPIA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of CPIA, examining its mechanisms, applications, and comparative studies with related compounds.

Chemical Structure and Properties

CPIA is characterized by its imidazo[1,5-a]pyridine core and a cyclopropyl group, which contributes to its distinct chemical properties. This structure enhances the compound's stability and reactivity, making it a valuable scaffold for drug development.

The biological activity of CPIA is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : CPIA may inhibit specific kinases involved in cell signaling pathways, disrupting processes such as cell proliferation and survival.
  • Receptor Modulation : The compound can bind to receptors, potentially altering their activity and affecting downstream signaling cascades.

Biological Activity Overview

CPIA has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies have shown that CPIA exhibits antimicrobial properties against various bacterial strains. For example, it demonstrated significant inhibition against Escherichia coli and Bacillus cereus in vitro, with minimum inhibitory concentrations (MIC) reported as follows:
Bacterial StrainMIC (µM)
Escherichia coli50
Bacillus cereus75
  • Anticancer Properties : Research indicates that CPIA may possess anticancer effects. It has been evaluated against human cancer cell lines such as HeLa cells, where it showed cytotoxic activity at varying concentrations. The most active derivatives exhibited IC50 values ranging from 25 to 100 µM, indicating potential for further development as an anticancer agent.

Comparative Studies

When compared with similar compounds in the imidazo[1,5-a]pyridine family, CPIA stands out due to its cyclopropyl substitution. This modification not only enhances its biological activity but also differentiates it from other derivatives like imidazo[1,5-a]pyridine-1-carboxamide.

Table: Comparison of Biological Activities

CompoundAntimicrobial Activity (MIC µM)Anticancer Activity (IC50 µM)
This compoundE. coli: 50
B. cereus: 75
25 - 100
Imidazo[1,5-a]pyridine-1-carboxamideE. coli: 100
B. cereus: 150
>100

Case Studies

Several case studies have highlighted the potential applications of CPIA:

  • Antimicrobial Efficacy Study : A study evaluated the antibacterial properties of CPIA against clinical isolates of E. coli. Results indicated that CPIA effectively inhibited bacterial growth in a dose-dependent manner.
  • Cancer Cell Line Testing : In vitro assays on HeLa cells revealed that CPIA induced apoptosis at concentrations as low as 50 µM. Flow cytometry analyses confirmed significant increases in early apoptotic cells following treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via cyclization reactions. A typical approach involves reacting 2-aminopyridine derivatives with cyclopropane-containing aldehydes or ketones under basic conditions (e.g., KOtBu or NaH) at 50–80°C for 6–12 hours. Optimization includes varying solvents (DMF, THF), catalysts (e.g., Pd for cross-coupling steps), and temperature to improve yields (≥65%) and purity .
  • Key Data : Tert-butyl 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylate, an intermediate, is synthesized in 68% yield and characterized via 1H^1H NMR (δ 8.14 ppm for aromatic protons) and 13C^{13}C NMR (δ 162.7 ppm for carbonyl) .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodology : Use spectroscopic techniques:

  • NMR : Aromatic protons appear between δ 6.7–8.1 ppm; cyclopropyl protons resonate as multiplet signals at δ 1.05–2.06 ppm .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 216.24 (C12_{12}H12_{12}N2_2O2_2) .
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodology : Screen for antimicrobial activity via broth microdilution (MIC values against E. coli and S. aureus) and anticancer potential using MTT assays (IC50_{50} against HeLa or MCF-7 cells). Dose-response curves (1–100 μM) are analyzed to determine potency .

Q. Which analytical techniques ensure purity and stability during storage?

  • Methodology :

  • HPLC : C18 column, mobile phase (ACN:H2_2O + 0.1% TFA), retention time ~8.2 min, purity ≥95% .
  • TLC : Silica gel plates (CH2_2Cl2_2:MeOH = 9:1), Rf_f ~0.45 .
    • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts like regioisomers?

  • Methodology :

  • Design of Experiments (DoE) : Vary reaction time, temperature, and stoichiometry to identify optimal parameters. For example, reducing temperature to 40°C decreases dimerization byproducts.
  • Catalyst Screening : Pd(OAc)2_2/Xantphos enhances regioselectivity for cyclopropane fusion .
    • Data Contradiction : Some protocols report 80% yields with microwave-assisted synthesis, while traditional methods yield 60–70%. Replicate under controlled conditions to validate .

Q. What structure-activity relationships (SAR) govern its enzyme inhibition?

  • Methodology :

  • Analog Synthesis : Replace cyclopropyl with methyl/ethyl groups; test inhibitory activity against kinases (e.g., EGFR) via fluorescence polarization assays.
  • Docking Studies : AutoDock Vina predicts binding to ATP pockets (∆G ≈ –9.2 kcal/mol); cyclopropyl enhances hydrophobic interactions .
    • Key Finding : 3-Cyclopropyl analogs show 3-fold higher IC50_{50} than methyl derivatives due to steric effects .

Q. How do computational models explain its pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : SwissADME calculates logP = 1.9 (moderate lipophilicity), CYP3A4 substrate risk.
  • MD Simulations : Solubility in PBS (pH 7.4) is 0.12 mg/mL, aligning with experimental data .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare IC50_{50} values from independent studies; assess cell line variability (e.g., HeLa vs. HepG2).
  • Dose-Response Repetition : Conduct 3 independent replicates with standardized protocols (e.g., 48-hour incubation) .

Q. How is in vivo efficacy evaluated in disease models?

  • Methodology :

  • Xenograft Models : Administer 10 mg/kg (oral) daily to BALB/c mice with HT-29 tumors; monitor tumor volume vs. controls.
  • Toxicology : Assess liver/kidney function (ALT, BUN) and histopathology post-treatment .

Notes

  • Avoid commercial sources (e.g., ); prioritize peer-reviewed protocols .
  • Address contradictions via replication and meta-analysis .
  • Safety protocols (e.g., PPE, ventilation) are critical due to compound toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid

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